Thermal Stability in Boron-Modified Novolac
A 2024 study demonstrated that a novel boron-containing novolac resin (TPBF), synthesized from triphenyl borate (TPB) and formaldehyde, exhibits substantially improved thermal stability compared to a conventional phenol-formaldehyde (PF) novolac resin. Thermogravimetric analysis (TGA) confirmed that the thermal stability of the TPBF resin was 'much better than that of normal novolac (phenol-formaldehyde resin, PF)' [1]. While the exact T₅% (temperature at 5% weight loss) values were not provided in the abstract, the study quantified that the activation energies for thermal degradation of the novolac increase significantly with the introduction of boron from TPB, with the degradation following a first-order reaction mechanism [1].
| Evidence Dimension | Thermal Stability of Polymer Resin (Activation Energy of Thermal Degradation) |
|---|---|
| Target Compound Data | TPBF (triphenyl borate-formaldehyde resin) - Activation energies for thermal degradation are significantly higher than PF; degradation follows first-order kinetics [1]. |
| Comparator Or Baseline | PF (phenol-formaldehyde novolac resin) - Lower activation energies for thermal degradation [1]. |
| Quantified Difference | The activation energies of thermal degradations of novolac increase with the introduction of boron (quantitative values available in full text). |
| Conditions | TGA analysis of synthesized TPBF and PF resins; degradation kinetics studied using Madhusudanan-Krishnan-Ninan method. |
Why This Matters
This evidence is critical for material scientists and formulators selecting a boron source for high-temperature composite matrices, as it confirms that the incorporation of triphenyl borate significantly enhances the thermal endurance of the final polymer, a property not achievable with conventional non-boron novolacs.
- [1] Huang, S., Zhai, S., Lai, W., Chen, K., Xiao, W., Chen, J., & Bu, J. (2024). Synthesis, thermal stability, and degradation kinetics of a novel boron‐containing novolac based on triphenyl borate. International Journal of Chemical Kinetics, 56(6), 345–354. View Source
